molecular formula C10H18N4 B1468056 (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1248088-58-5

(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1468056
M. Wt: 194.28 g/mol
InChI Key: BKMGELPPCPUMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic compound. It contains a cyclohexylmethyl group, a 1H-1,2,3-triazol-4-yl group, and a methanamine group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its cyclohexylmethyl, 1H-1,2,3-triazol-4-yl, and methanamine groups . The cyclohexylmethyl group would likely contribute to the overall bulkiness of the molecule, while the triazole group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted . The triazole group in the molecule could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility, melting point, and boiling point would all be determined by the specific arrangement of its cyclohexylmethyl, 1H-1,2,3-triazol-4-yl, and methanamine groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is handled . As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications . For example, if this compound has potential uses in medicine, future research could focus on exploring these uses and developing safer and more effective versions of this compound .

properties

IUPAC Name

[1-(cyclohexylmethyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h8-9H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGELPPCPUMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine
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Reactant of Route 6
(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

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